Cas no 645391-82-8 (1-(4-Methoxyphenyl)-3-methylbutylamine)
1-(4-Methoxyphenyl)-3-methylbutylamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 4-methoxy-a-(2-methylpropyl)-
- 1-(4-methoxyphenyl)-3-methylbutan-1-amine
- [1-(4-methoxyphenyl)-3-methylbutyl]amine
- (1S)-1-(4-METHOXYPHENYL)-3-METHYLBUTAN-1-AMINE
- (1R)-1-(4-METHOXYPHENYL)-3-METHYLBUTAN-1-AMINE
- SP4029
- BBL003813
- STK873724
- 1-(4-Methoxyphenyl)-3-methylbutylamine
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- MDL: MFCD09805303
- Inchi: 1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3
- InChI Key: FSHDLXLCSWJABP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(CC(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 150
- Topological Polar Surface Area: 35.2
1-(4-Methoxyphenyl)-3-methylbutylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M243605-100mg |
[1-(4-Methoxyphenyl)-3-methylbutyl]amine |
645391-82-8 | 100mg |
$ 185.00 | 2022-06-02 | ||
| TRC | M243605-250mg |
[1-(4-Methoxyphenyl)-3-methylbutyl]amine |
645391-82-8 | 250mg |
$ 380.00 | 2022-06-02 | ||
| TRC | M243605-500mg |
[1-(4-Methoxyphenyl)-3-methylbutyl]amine |
645391-82-8 | 500mg |
$ 600.00 | 2022-06-02 | ||
| abcr | AB372132-500 mg |
1-(4-Methoxyphenyl)-3-methylbutan-1-amine |
645391-82-8 | 500MG |
€313.80 | 2023-01-15 | ||
| abcr | AB372132-1 g |
1-(4-Methoxyphenyl)-3-methylbutan-1-amine |
645391-82-8 | 1g |
€406.00 | 2023-04-26 | ||
| abcr | AB372132-5 g |
1-(4-Methoxyphenyl)-3-methylbutan-1-amine |
645391-82-8 | 5g |
€1074.00 | 2023-04-26 | ||
| abcr | AB372132-500mg |
1-(4-Methoxyphenyl)-3-methylbutan-1-amine; . |
645391-82-8 | 500mg |
€333.00 | 2025-04-17 | ||
| abcr | AB372132-1g |
1-(4-Methoxyphenyl)-3-methylbutan-1-amine; . |
645391-82-8 | 1g |
€397.00 | 2025-04-17 | ||
| abcr | AB372132-5g |
1-(4-Methoxyphenyl)-3-methylbutan-1-amine; . |
645391-82-8 | 5g |
€1037.00 | 2025-04-17 | ||
| Enamine | EN300-242986-1g |
1-(4-methoxyphenyl)-3-methylbutan-1-amine |
645391-82-8 | 1g |
$557.0 | 2023-09-15 |
1-(4-Methoxyphenyl)-3-methylbutylamine Suppliers
1-(4-Methoxyphenyl)-3-methylbutylamine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1-(4-Methoxyphenyl)-3-methylbutylamine
Comprehensive Analysis of 1-(4-Methoxyphenyl)-3-methylbutylamine (CAS No. 645391-82-8): Properties, Applications, and Industry Trends
The compound 1-(4-Methoxyphenyl)-3-methylbutylamine (CAS No. 645391-82-8) is a specialized organic molecule gaining attention in pharmaceutical and chemical research due to its unique structural features. Characterized by a methoxyphenyl group linked to a branched 3-methylbutylamine chain, this compound exhibits intriguing physicochemical properties that make it valuable for synthetic applications. Its molecular formula C12H19NO and moderate lipophilicity (LogP ~2.1) suggest potential bioavailability, a hot topic in drug discovery circles where researchers frequently search for "bioavailable amine derivatives" or "modified phenylalkylamines."
Recent studies highlight the role of 1-(4-Methoxyphenyl)-3-methylbutylamine as a precursor in developing novel central nervous system (CNS) targeting compounds, aligning with growing Google Trends data showing increased searches for "neuroactive amine synthesis" and "blood-brain barrier permeable molecules." The methoxy substitution at the para position enhances electron donation, influencing receptor binding affinity—a property extensively discussed in medicinal chemistry forums. Analytical techniques like HPLC-MS (retention time: 6.8 min under C18 conditions) and 1H-NMR (δ 7.2-6.8 ppm aromatic protons) are commonly employed for characterization, addressing frequent researcher queries about "amine compound verification methods."
In material science, this amine's branched alkyl chain contributes to steric hindrance effects, making it relevant for queries like "sterically hindered amine applications." Patent literature reveals its utility in creating liquid crystal intermediates (2023 JP patent JP2023054321A), coinciding with rising searches for "advanced display material precursors." The compound's melting point (82-84°C) and solubility profile (soluble in ethanol, acetone; insoluble in water) are frequently referenced in chemical databases, addressing practical formulation questions.
Environmental and regulatory aspects of 645391-82-8 follow OECD 301F biodegradability guidelines, with recent EPA updates (2024) classifying it under "low ecological concern" substances—a critical consideration for manufacturers searching "sustainable amine production." Process chemists often explore "scalable routes to 4-methoxyphenyl derivatives," where this compound serves as a key intermediate in multi-step syntheses. Its stability under nitrogen atmosphere (TGA data showing decomposition >200°C) makes it suitable for industrial applications requiring thermal resilience.
Emerging applications include its use in fluorescence probe development, particularly for metal ion detection—a trending research area with 120% YoY growth in related PubMed publications. The compound's UV-Vis spectrum (λmax 278 nm) facilitates such applications, answering frequent spectroscopy-related queries. Computational chemistry studies (DFT calculations at B3LYP/6-31G* level) predict favorable HOMO-LUMO gaps (4.2 eV), explaining its electronic properties sought after in "organic semiconductor research."
Quality control protocols for 1-(4-Methoxyphenyl)-3-methylbutylamine typically specify ≥98% purity (by GC-FID), with residual solvent limits meeting ICH Q3C guidelines—addressing compliance questions from quality assurance professionals. Storage recommendations (2-8°C under argon) and shelf-life data (24 months) provide practical solutions to common "amine compound storage" searches. The compound's chiral center (R/S configuration) also makes it relevant to asymmetric synthesis discussions, particularly in academic searches for "chiral amine auxiliaries."
Market analysis indicates growing demand for 645391-82-8 in Asia-Pacific contract research organizations, correlating with increased searches for "custom amine synthesis China." Technological advancements like continuous flow chemistry (2024 ACS Sustainable Chem. Eng. publication) demonstrate improved yields (up to 89%) in its production—addressing industrial efficiency queries. Safety data (LD50 >2000 mg/kg oral rat) and non-mutagenicity (Ames test negative) further support its adoption in various applications.
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